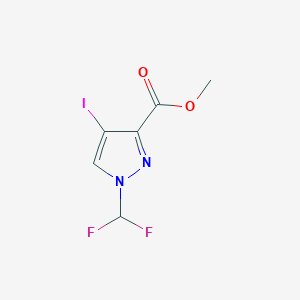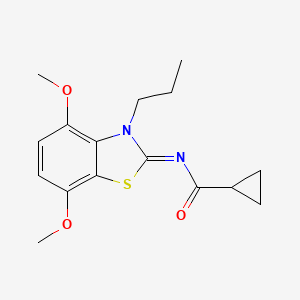
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid is a chemical compound with the molecular formula C10H19BO4 . It is related to other compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 4-Oxo-4- { [3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}butanoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 296.7±23.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted pKa of 4.88±0.10 .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related derivatives are synthesized through substitution reactions. Their structures are confirmed by spectroscopy and mass spectrometry, and they are subjected to X-ray diffraction and DFT calculations. This research reveals the physicochemical properties of these compounds (Huang et al., 2021).
Molecular Structure and DFT Studies
- Studies on derivatives like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole show the consistency of molecular structures calculated using DFT with crystal structures determined by X-ray diffraction, enhancing understanding of their molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).
Catalytic Properties
- Research into the esterification reaction of boric acid, pinacol, and cyclohexanol investigates the influence of various factors on yields, highlighting the role of dioxaborolane compounds as potential catalysts in chemical synthesis (Li-Zhen et al., 2010).
Vibrational Properties and DFT Analysis
- Studies on compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile explore their vibrational properties through spectroscopy and DFT calculations, offering insights into their spectroscopic data and physicochemical characteristics (Wu et al., 2021).
Hydrolysis Studies
- Research into the hydrolysis of 8-(pinacolboranyl)quinoline with dioxaborolane highlights the formation of various hydrolysis products, providing important insights into the behavior of these compounds under different conditions (Son et al., 2015).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are often involved in carbon-carbon bond formation reactions .
Biochemical Pathways
It’s known that similar compounds are often used in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where carbon-carbon bonds are formed .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may play a role in the formation of complex organic molecules .
Action Environment
It’s known that similar compounds are often sensitive to air , suggesting that the compound’s action may be influenced by exposure to air.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMGSHMVIEORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


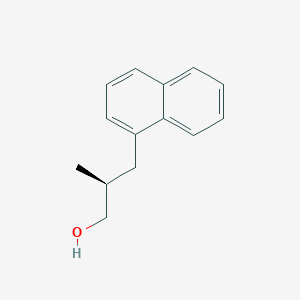
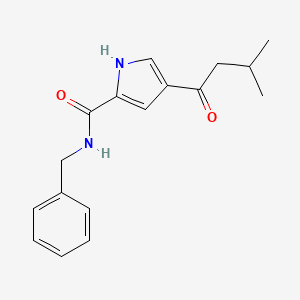
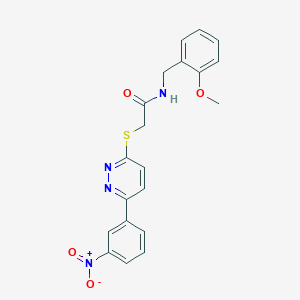
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)
![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)
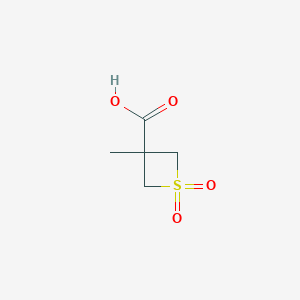
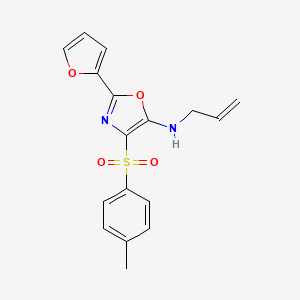
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
![7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2604136.png)
